(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for ZK110841 are not widely documented in public literature. it is known that the compound is available for scientific research and is synthesized by specialized chemical companies . The industrial production methods are proprietary and typically involve complex organic synthesis techniques.
Chemical Reactions Analysis
ZK110841 primarily undergoes reactions typical of prostaglandin analogs. These include:
Oxidation: ZK110841 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: ZK110841 can undergo substitution reactions, particularly at the hydroxyl and carboxyl functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ZK110841 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin DP-receptors.
Biology: Employed in cellular studies to understand the role of cyclic AMP in cell signaling.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.
Mechanism of Action
ZK110841 exerts its effects by acting as an agonist of prostaglandin DP-receptors on human platelets. This interaction leads to the elevation of cyclic adenosine monophosphate levels in cells, which in turn modulates various cellular processes. The molecular targets involved include the prostaglandin DP-receptors and the downstream signaling pathways associated with cyclic AMP .
Comparison with Similar Compounds
ZK110841 is unique in its high potency and specificity for prostaglandin DP-receptors. Similar compounds include:
AH6809: An antagonist of prostaglandin DP-receptors.
ZK118182: Another compound with high affinity for prostaglandin DP-receptors.
Compared to these compounds, ZK110841 is noted for its strong agonistic activity and its ability to significantly elevate cyclic AMP levels in cells .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C21H33ClO4 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1-,13-12+/t16?,17-,18-,19-,20-/m1/s1 |
InChI Key |
ZOQXTNLUBHPZOZ-GZFHOOQWSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H](C2C/C=C\CCCC(=O)O)Cl)O)O |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.